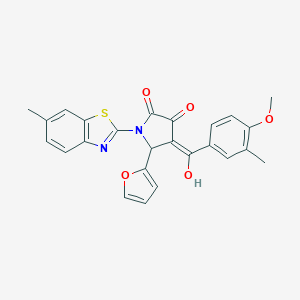![molecular formula C26H28N2O7 B266875 methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266875.png)
methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. The compound is a synthetic derivative of a natural product called FR901469, which is produced by a bacterium called Streptomyces sp. The compound has been synthesized through a multi-step process, and its unique structure has made it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is not fully understood. However, it has been shown to inhibit the activity of a protein called Hsp90, which is involved in the regulation of various cellular processes. By inhibiting Hsp90, the compound may disrupt the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate has been shown to have various biochemical and physiological effects. In addition to its potential anti-cancer activity, the compound has been shown to have anti-inflammatory effects and may also have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate in lab experiments is its unique structure, which makes it a promising candidate for various research applications. However, the synthesis method for the compound is complex and requires expertise in organic chemistry. Additionally, the compound may have limitations in terms of its solubility and stability, which may impact its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate. One area of research is in the development of new cancer treatments based on the compound's anti-cancer activity. Additionally, the compound may have potential applications in the treatment of other diseases, such as neurodegenerative diseases. Further research is needed to fully understand the compound's mechanism of action and potential applications in various research fields.
Métodos De Síntesis
The synthesis of methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate involves several steps, including the condensation of two key intermediates, followed by the addition of several other chemical groups. The synthesis method is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate has been studied for its potential applications in various scientific research fields. One of the primary areas of research is in the field of cancer treatment. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments.
Propiedades
Nombre del producto |
methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate |
|---|---|
Fórmula molecular |
C26H28N2O7 |
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
methyl 4-[(3Z)-3-[hydroxy-(4-methoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-4,5-dioxopyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C26H28N2O7/c1-33-20-9-7-18(8-10-20)23(29)21-22(17-3-5-19(6-4-17)26(32)34-2)28(25(31)24(21)30)12-11-27-13-15-35-16-14-27/h3-10,22,29H,11-16H2,1-2H3/b23-21- |
Clave InChI |
AGZHIRUEZSNZMK-LNVKXUELSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)C(=O)OC)/O |
SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)C(=O)OC)O |
SMILES canónico |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{2-(2,4-dimethoxyphenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266792.png)
![5-[4-(allyloxy)phenyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266793.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266795.png)
![5-(3,4-dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266797.png)
![5-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266798.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methanolate](/img/structure/B266799.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266800.png)

![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B266803.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B266804.png)
![N-(3-chlorophenyl)-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}acetamide](/img/structure/B266805.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B266806.png)
![(E)-{1-[3-(dimethylammonio)propyl]-2-[4-(methoxycarbonyl)phenyl]-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate](/img/structure/B266809.png)
![methyl 4-{4-hydroxy-3-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266813.png)